4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde
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Overview
Description
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . This reaction proceeds via a radical mechanism, often catalyzed by iridium and PhI(OAc)2 .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrroloquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antiparasitic and antifungal agent.
Industry: It is used in the development of fluorescent probes and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Similar in structure but lacks one fluorine atom.
7-Chloro-4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates: Contains different heteroaryl groups and exhibits different biological activities.
Uniqueness
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of halogens is less common in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H5ClF2N2O |
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Molecular Weight |
266.63 g/mol |
IUPAC Name |
4-chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C12H5ClF2N2O/c13-12-10-2-1-6(5-18)17(10)11-4-8(15)7(14)3-9(11)16-12/h1-5H |
InChI Key |
XMPDKAVYQSOXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC3=CC(=C(C=C32)F)F)Cl)C=O |
Origin of Product |
United States |
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